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Compound of Interest

Compound Name: Dicerium trioxide

Cat. No.: B075403 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the X-ray diffraction (XRD) data for

dicerium trioxide (Ce₂O₃) powder. This document is intended to be a valuable resource for

researchers, scientists, and professionals in drug development who utilize cerium-based

materials, offering detailed crystallographic data and standardized experimental protocols.

Introduction to Dicerium Trioxide and its
Crystallography
Dicerium trioxide, also known as cerium(III) oxide or cerous oxide, is a rare-earth oxide with

the chemical formula Ce₂O₃. It is a key material in various applications, including catalysis, fuel

cells, and, increasingly, in the biomedical field due to its unique redox properties. The

crystallographic structure of Ce₂O₃ is complex and can exist in several polymorphic forms,

primarily hexagonal and cubic structures. Accurate characterization of its crystal structure is

paramount for understanding its physicochemical properties and predicting its behavior in

various applications.

Powder X-ray diffraction (XRD) is the most common and powerful technique for identifying the

crystalline phases of a material. This guide presents the fundamental XRD data for the primary

polymorphs of Ce₂O₃ to aid in phase identification and structural analysis.
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Crystallographic Data for Dicerium Trioxide
Polymorphs
The crystallographic data for the most common polymorphs of dicerium trioxide are

summarized below. These data have been compiled from crystallographic databases and peer-

reviewed literature.

Hexagonal (A-type) Ce₂O₃
The hexagonal phase is a commonly observed structure for dicerium trioxide.

Table 1: Crystallographic Data for Hexagonal Dicerium Trioxide.

Parameter Value

Crystal System Hexagonal

Space Group P-3m1 (No. 164)

Lattice Parameters a = 3.89 Å, c = 6.06 Å

α = 90°, β = 90°, γ = 120°

Table 2: Powder X-ray Diffraction Data for Hexagonal Ce₂O₃ (Cu Kα radiation, λ = 1.5406 Å).
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2θ (°) d-spacing (Å) {hkl}
Relative Intensity
(%)

28.14 3.17 {101} 100

32.65 2.74 {002} 45

47.01 1.93 {102} 60

55.69 1.65 {110} 35

58.34 1.58 {103} 15

68.91 1.36 {201} 20

75.87 1.25 {004} 10

78.23 1.22 {202} 25

Cubic (C-type) Ce₂O₃
Dicerium trioxide can also adopt a cubic bixbyite structure, particularly in nanocrystalline form

or under specific synthesis conditions.

Table 3: Crystallographic Data for Cubic Dicerium Trioxide.

Parameter Value

Crystal System Cubic

Space Group Ia-3 (No. 206)

Lattice Parameter a = 11.16 Å

α = β = γ = 90°

Table 4: Powder X-ray Diffraction Data for Cubic Ce₂O₃ (Cu Kα radiation, λ = 1.5406 Å).
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2θ (°) d-spacing (Å) {hkl}
Relative Intensity
(%)

28.55 3.12 {222} 100

33.08 2.71 {400} 35

47.47 1.91 {440} 55

56.33 1.63 {622} 40

59.08 1.56 {444} 10

69.41 1.35 {800} 5

76.68 1.24 {662} 15

79.07 1.21 {840} 10

Note on JCPDS Card 65-5923: It is important to note that while some literature may associate

JCPDS card no. 65-5923 with Ce₂O₃, this card officially corresponds to cubic cerium oxide,

which is more accurately assigned to CeO₂ (cerium dioxide) or a non-stoichiometric cerium

oxide phase. Researchers should exercise caution and perform thorough analysis, such as

Rietveld refinement, for unambiguous phase identification.

Experimental Protocols for Powder X-ray Diffraction
Analysis
Obtaining high-quality powder XRD data is crucial for accurate phase identification and

structural analysis. The following section outlines a detailed methodology for the

characterization of dicerium trioxide powder.

Sample Preparation
Proper sample preparation is critical to minimize experimental artifacts such as preferred

orientation.

Grinding: The dicerium trioxide powder should be gently ground in an agate mortar and

pestle to achieve a fine, uniform particle size, typically in the range of 1-10 µm. Over-grinding

should be avoided as it can introduce strain and amorphization.
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Sample Mounting: The finely ground powder is then back-loaded into a sample holder. This

involves pressing the open end of the holder into a mound of the powder and then leveling

the surface with a flat edge, such as a glass slide, to ensure a flat and densely packed

sample surface that is flush with the holder's reference plane.

Instrument Configuration and Data Collection
The following are typical instrument settings for the analysis of ceramic powders like dicerium
trioxide.

Table 5: Typical Instrument Parameters for Powder XRD Analysis.

Parameter Setting

X-ray Source Cu Kα (λ = 1.5406 Å)

Tube Voltage 40 kV

Tube Current 40 mA

Goniometer Bragg-Brentano geometry

Scan Range (2θ) 20° - 80°

Step Size 0.02°

Scan Speed 1-2°/minute

Divergence Slit 1°

Anti-scatter Slit 1°

Receiving Slit 0.2 mm

Detector Scintillation or solid-state detector

Data Analysis Workflow
The analysis of the collected XRD data follows a systematic workflow to extract meaningful

crystallographic information.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b075403?utm_src=pdf-body
https://www.benchchem.com/product/b075403?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075403?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Raw XRD Data
(.raw, .xrdml)

Phase Identification

Database Matching
(ICDD, COD)

Peak Profile Analysis Rietveld Refinement

Microstructural Properties
(Crystallite Size, Strain)

Scherrer/Williamson-Hall

Crystallographic Information
(Lattice Parameters, Space Group)

Final Report

Click to download full resolution via product page

Caption: A flowchart illustrating the data analysis workflow from raw XRD data to final

crystallographic and microstructural information.

Logical Relationships in XRD Data Interpretation
The interpretation of XRD data involves understanding the logical flow from the diffraction

pattern to the material's structural properties.
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Caption: A diagram showing the logical relationships between different components of XRD

data and the derived structural properties.

To cite this document: BenchChem. [A Technical Guide to Dicerium Trioxide (Ce₂O₃) Powder
X-ray Diffraction]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b075403#dicerium-trioxide-powder-x-ray-diffraction-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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